molecular formula C11H16ClNO2 B593070 3,4-MDMA-d3 (hydrochloride) CAS No. 1219794-60-1

3,4-MDMA-d3 (hydrochloride)

Cat. No. B593070
M. Wt: 232.722
InChI Key: LUWHVONVCYWRMZ-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-MDMA-d3 (hydrochloride) is a stable-labeled internal standard used for quantifying d,l-MDMA.hydrochloride . It is a synthetic, psychoactive drug with a similar chemical structure to methamphetamine and mescaline . It acts as both a stimulant and psychedelic, producing an energizing effect, distortions in time and perception, and enhanced enjoyment from tactile experiences . It is also known as ‘ecstasy,’ a euphoric entactogen that is illegal in most countries .


Synthesis Analysis

The synthesis of MDMA involves a four-step process beginning with a noncontrolled starting material .


Molecular Structure Analysis

The molecular formula of 3,4-MDMA-d3 (hydrochloride) is C11H16ClNO2 . It has a molecular weight of 232.72 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride .


Chemical Reactions Analysis

MDMA is synthesized in a four-stage process . The third stage involves reductive amination to MDMA·HCl .


Physical And Chemical Properties Analysis

3,4-MDMA-d3 (hydrochloride) has a molecular weight of 232.72 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 232.1057867 g/mol, and the monoisotopic mass is also 232.1057867 g/mol . The topological polar surface area is 30.5 Ų .

Scientific Research Applications

Neurochemistry and Neurotoxicity

  • MDMA is chemically related to amphetamines and hallucinogens like mescaline. It's been studied for its neurotoxic potential in laboratory animals, showing a particular affinity for serotonergic neurotoxicity (McKenna & Peroutka, 1990).

Psychopharmacological Effects

  • Studies have explored MDMA's reinforcing, subjective, and physiological effects, comparing them to other substances like d-amphetamine and mCPP. These studies highlight the drug's potential impact on dopamine and serotonin systems (Tancer & Johanson, 2003).

Pharmacokinetics and Metabolism

  • Research has been conducted on the pharmacokinetics of MDMA, focusing on its safety for potential clinical applications in treating disorders like PTSD and anxiety. This includes studies on its metabolism and the pharmacodynamic consequences in animal models (Concheiro et al., 2014).

Cardiovascular Effects

  • Investigations into the cardiovascular effects of MDMA have been conducted, comparing its effects to other cardiostimulants. This research is critical for understanding MDMA's potential cardiotoxicity (Lester et al., 2000).

MDMA-Assisted Psychotherapy

  • MDMA's use in psychotherapy, particularly for treating posttraumatic stress disorder (PTSD) and anxiety associated with autism, has been reviewed. The focus is on its therapeutic applications and safety issues (Sessa, Higbed, & Nutt, 2019).

Interaction with Other Drugs

  • Clinical trials have examined the interaction between MDMA and other drugs like paroxetine, observing the pharmacodynamic and pharmacokinetic interactions and their effects on users (Farré et al., 2007).

Cytochrome P450 2D6 Contribution

  • The role of Cytochrome P450 2D6 in the metabolism of MDMA has been studied, providing insights into the drug's disposition and the risk of acute toxicity in different metabolic profiles (Segura et al., 2005).

Safety And Hazards

When handling 3,4-MDMA-d3 (hydrochloride), it is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

MDMA is increasingly used in clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval . MDMA therapy for PTSD is now entering the final Phase 3 stage of drug development, with a target set for licensing by the FDA and EMA in 2021 .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVONVCYWRMZ-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-MDMA-d3 (hydrochloride)

CAS RN

1219794-60-1
Record name Midomafetamine hydrochloride, (N-methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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